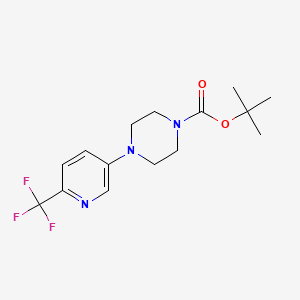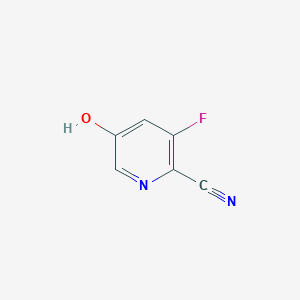
3-Fluoro-5-hydroxypyridine-2-carbonitrile
Vue d'ensemble
Description
3-Fluoro-5-hydroxypyridine-2-carbonitrile is a chemical compound with the molecular formula C6H3FN2O . It has a molecular weight of 138.1 . This compound is used in research and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-5-hydroxypyridine-2-carbonitrile can be represented by the SMILES notation: N#CC1=NC=C (O)C=C1F . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
3-Fluoro-5-hydroxypyridine-2-carbonitrile has a molecular weight of 138.1 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Applications De Recherche Scientifique
Pharmaceutical Research
3-Fluoro-5-hydroxypyridine-2-carbonitrile: is a valuable building block in pharmaceutical research. Its fluorinated pyridine structure is beneficial for creating compounds with potential medicinal properties. For instance, it can be used to synthesize analogs of high-affinity nicotinic ligands, which are important in the development of treatments for neurological disorders .
Agricultural Chemistry
In the field of agricultural chemistry, the introduction of fluorine atoms into lead structures is a common modification to improve physical, biological, and environmental properties3-Fluoro-5-hydroxypyridine-2-carbonitrile can serve as an intermediate in the synthesis of new agricultural products with enhanced activity and safety profiles .
Imaging Agents Development
The fluorine atom in 3-Fluoro-5-hydroxypyridine-2-carbonitrile makes it a precursor for the synthesis of 18 F-substituted pyridines . These are of special interest as imaging agents in medical diagnostics, particularly in positron emission tomography (PET) scans for cancer and other diseases .
Chemical Research
Researchers utilize 3-Fluoro-5-hydroxypyridine-2-carbonitrile to study the effects of fluorination on chemical compounds. The presence of the fluorine atom affects the basicity and reactivity of the pyridine ring, providing insights into the design of more efficient and selective synthetic routes .
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-5-hydroxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-1-4(10)3-9-6(5)2-8/h1,3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQAIKHBCLOBIRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-hydroxypyridine-2-carbonitrile | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B1403051.png)
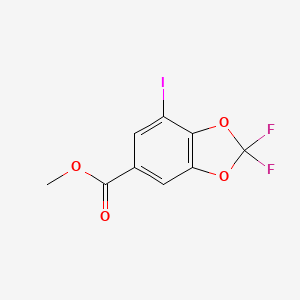

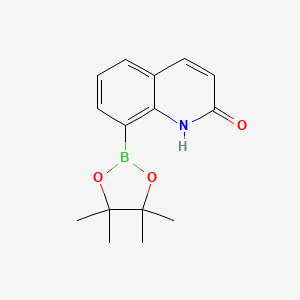


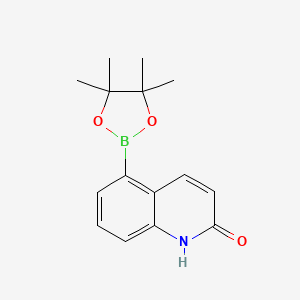
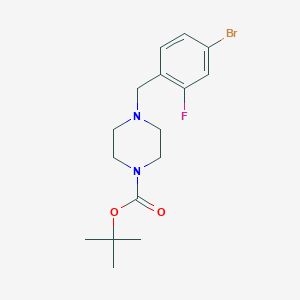
![3-[(3-Methoxyphenoxy)methyl]azetidine](/img/structure/B1403065.png)



